Enantioselective Irreversible Inhibition of Sweet Almond β-D-Glucosidase: 1-L vs. 1-D
In a direct head-to-head comparison under identical assay conditions, the 1-D enantiomer of 1,2-anhydro-myo-inositol acted as an irreversible inhibitor of sweet almond β-D-glucosidase, whereas the 1-L enantiomer showed no detectable inactivation [1]. This defines the 1-L form as the inactive enantiomer for this therapeutically relevant target.
| Evidence Dimension | Irreversible inhibition of sweet almond β-D-glucosidase |
|---|---|
| Target Compound Data | No detectable inactivation |
| Comparator Or Baseline | 1-D-1,2-anhydro-myo-inositol (active isomer; irreversible inhibition observed) |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | Sweet almond β-D-glucosidase assay; both enantiomers tested in parallel (Carbohydr. Res. 2000) |
Why This Matters
This confirms that only the 1-L enantiomer can serve as a true negative control in β-glucosidase inhibition studies, avoiding false-positive inactivation signals introduced by the D-component in racemic CBE.
- [1] Falshaw, A., Hart, J.B. & Tyler, P.C. New syntheses of 1D- and 1L-1,2-anhydro-myo-inositol and assessment of their glycosidase inhibitory activities. Carbohydr. Res. 329, 301–308 (2000). View Source
